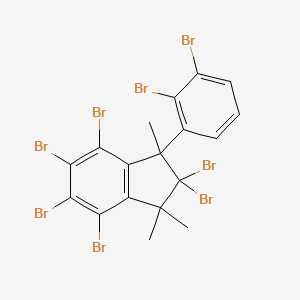
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene is an organic compound with the molecular formula C18H12Br8. It is a white crystalline solid that is stable at room temperature. This compound is known for its strong oxidizing properties and is widely used in various industrial applications, including water treatment, swimming pool disinfection, and as a preservative .
Métodos De Preparación
The preparation of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves two primary synthetic routes :
Reaction of 1,2-dihydroindene with bromine:
Reaction of p-xylene with bromine under alkaline conditions:
Análisis De Reacciones Químicas
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various brominated products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the removal of bromine atoms.
Substitution: The compound can undergo substitution reactions where bromine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Aplicaciones Científicas De Investigación
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene has several scientific research applications :
Biology: The compound’s strong oxidizing properties make it useful in biological studies, particularly in the disinfection and sterilization of biological samples.
Medicine: It is explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Widely used in water treatment, swimming pool disinfection, and as a preservative in various industrial products.
Mecanismo De Acción
The mechanism of action of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves its strong oxidizing properties . The compound can react with various organic and inorganic substances, leading to the formation of brominated products. The molecular targets and pathways involved in its action include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms.
Comparación Con Compuestos Similares
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene can be compared with other similar compounds, such as :
1,1,3-trimethyl-3-phenylindane: This compound lacks the bromine atoms and therefore has different chemical properties and applications.
1-Phenyl-1,3,3-trimethylindane: Similar in structure but without the bromine atoms, leading to different reactivity and uses.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another similar compound without bromine atoms, used in different chemical reactions and applications.
The uniqueness of this compound lies in its high bromine content, which imparts strong oxidizing properties and makes it suitable for a wide range of industrial and research applications.
Propiedades
Número CAS |
155613-93-7 |
|---|---|
Fórmula molecular |
C54H48Br24 |
Peso molecular |
2614.7 g/mol |
Nombre IUPAC |
1,1,5,6,6,7,7,7a-octabromo-2,2,3-trimethyl-3-phenyl-5H-indene;2,2,5,6,6,7,7,7a-octabromo-1,1,3-trimethyl-3-phenyl-5H-indene |
InChI |
InChI=1S/3C18H16Br8/c2*1-13(2)15(20)11(9-12(19)16(21,22)18(15,25)26)14(3,17(13,23)24)10-7-5-4-6-8-10;1-13(2)14(3,10-7-5-4-6-8-10)11-9-12(19)16(21,22)18(25,26)15(11,20)17(13,23)24/h3*4-9,12H,1-3H3 |
Clave InChI |
CESLESFYUNRYEP-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=C(C(=C2Br)Br)Br)Br)C(C1(Br)Br)(C)C3=C(C(=CC=C3)Br)Br)C |
SMILES canónico |
CC1(C(C2=CC(C(C(C2(C1(Br)Br)Br)(Br)Br)(Br)Br)Br)(C)C3=CC=CC=C3)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















